3-Methylhex-2-en-1-ol (CAS 30801-96-8): Technical Profile & Synthesis Guide
3-Methylhex-2-en-1-ol (CAS 30801-96-8): Technical Profile & Synthesis Guide
Executive Summary
3-Methylhex-2-en-1-ol (CAS 30801-96-8) is an acyclic, unsaturated allylic alcohol characterized by a fresh, green, and fruity olfactory profile. While often confused in literature with its cyclic analog (3-methyl-2-cyclohexen-1-ol, a beetle pheromone), the acyclic (E)-isomer serves a distinct role as a high-value intermediate in the total synthesis of complex marine macrolides (e.g., Amphidinolides) and as a functional fragrance ingredient.
This guide provides a definitive technical analysis of the (E)-isomer, detailing its physicochemical properties, stereoselective synthesis, and analytical characterization.
Physicochemical Profile
The following data represents the standard property baseline for the (E)-isomer. Researchers should note that commercial samples often contain trace amounts of the (Z)-isomer unless stereospecific synthesis (e.g., Horner-Wadsworth-Emmons) is employed.
| Property | Value | Notes |
| IUPAC Name | (2E)-3-Methylhex-2-en-1-ol | Stereochemistry is critical for bioactivity. |
| CAS Number | 30801-96-8 | Specific to the (E)-isomer.[1][2] |
| Molecular Formula | C₇H₁₄O | |
| Molecular Weight | 114.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Odor Profile | Green, fruity, slightly oily | Reminiscent of unripe fruit skins. |
| Boiling Point | 178°C @ 760 mmHg | Extrapolated from standard pressure.[2] |
| Density | 0.845 g/cm³ @ 25°C | |
| Refractive Index | 1.444 ( | |
| Flash Point | 71.2°C | Combustible (Class IIIA).[2] |
| Solubility | Soluble in alcohols, ethers, CHCl₃ | Immiscible in water. |
Synthetic Pathways & Methodology
Strategic Considerations
The primary challenge in synthesizing 3-methylhex-2-en-1-ol is controlling the olefin geometry. A simple Grignard addition to a ketone followed by dehydration typically yields a mixture of E and Z isomers. To achieve the pure (E)-isomer required for precise pharmaceutical applications, a Horner-Wadsworth-Emmons (HWE) strategy is preferred.
Recommended Protocol: HWE Olefination & Reduction
This two-step workflow ensures high stereoselectivity for the (E)-ester, which is then reduced to the target alcohol.
Step 1: Stereoselective Olefination
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Reagents: 2-Pentanone, Triethyl phosphonoacetate, Sodium hydride (NaH).
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Mechanism: The phosphonate carbanion attacks the ketone. The steric bulk of the phosphonate group favors the formation of the thermodynamic (E)-ester product.
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Result: Ethyl (E)-3-methylhex-2-enoate.
Step 2: Regioselective Reduction
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Reagents: DIBAL-H (Diisobutylaluminum hydride), Toluene, -78°C.
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Rationale: DIBAL-H is chosen over LiAlH₄ to prevent over-reduction or side reactions if other sensitive groups were present, though LiAlH₄ is acceptable for this simple substrate. It selectively reduces the ester to the primary alcohol without affecting the alkene.
Synthesis Workflow Diagram
Figure 1: Stereoselective synthesis pathway via Horner-Wadsworth-Emmons olefination followed by hydride reduction.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
The (E)-geometry is confirmed by the chemical shift of the vinyl proton and the allylic methyl group.
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¹H NMR (400 MHz, CDCl₃):
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δ 5.40 ppm (t, 1H): Vinyl proton at C2. The triplet splitting arises from coupling with the C1 methylene protons.
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δ 4.15 ppm (d, 2H): Allylic methylene protons (C1) attached to the hydroxyl group.
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δ 2.00 ppm (t, 2H): Allylic methylene protons at C4.
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δ 1.65 ppm (s, 3H): Methyl group attached to the C3 olefinic carbon.
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δ 1.45 ppm (m, 2H): Methylene protons at C5.
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δ 0.90 ppm (t, 3H): Terminal methyl group at C6.
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Mass Spectrometry (GC-MS)
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Molecular Ion (M⁺): 114 m/z (often weak).
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Base Peak: Typically m/z 41 or 55 (characteristic of allylic fragmentation).
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Loss of Water: m/z 96 [M - 18]⁺ is a prominent diagnostic peak for alcohols.
Applications & Biological Activity
Pharmaceutical Intermediate
3-Methylhex-2-en-1-ol is a critical "C1-C7" building block in the synthesis of Amphidinolides , a family of cytotoxic macrolides isolated from marine dinoflagellates.
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Mechanism: The allylic alcohol moiety undergoes Sharpless asymmetric epoxidation to introduce chirality, serving as a scaffold for the complex stereocenters found in these anticancer agents [1].
Fragrance & Flavor
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Olfactory Note: Classified as a "Green" modifier. It adds freshness and a natural "unripe fruit" nuance to floral bouquets.
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Stability: Moderate. It is prone to oxidation to the corresponding aldehyde (3-methyl-2-hexenal) if exposed to air/light for prolonged periods.
Distinction from Pheromones (Critical Note)
Correction of Common Error: Literature often conflates this compound with 3-methyl-2-cyclohexen-1-ol (Seudenol), which is the aggregation pheromone of the Douglas-fir beetle.
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CAS 30801-96-8 (Acyclic): Fragrance/Intermediate use.
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CAS 21378-21-2 (Cyclic): Beetle Pheromone.
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Researcher Directive: Do not use CAS 30801-96-8 if the intent is to replicate beetle trap assays.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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H227: Combustible liquid.[3]
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.[3]
Handling Protocol:
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Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent oxidation of the allylic alcohol function.
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PPE: Neoprene gloves and safety goggles are mandatory.
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Spill Response: Absorb with sand or vermiculite; do not use sawdust due to flammability risk.
References
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LookChem. (n.d.). (E)-3-Methyl-2-hexen-1-ol Properties and Safety Data. Retrieved from [2]
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National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5284494, (2E)-3-Methylhex-2-en-1-ol. Retrieved from
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GuideChem. (n.d.). 3-Methylhex-2-en-1-ol CAS 30801-96-8 Profile. Retrieved from
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BenchChem. (2025).[4] Application of Hex-2-en-3-ol in Flavor and Fragrance Chemistry. (Comparative data for C6/C7 unsaturated alcohols). Retrieved from
